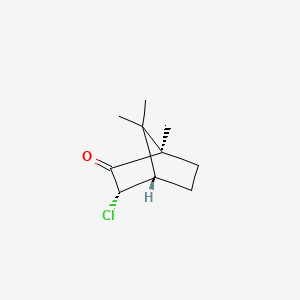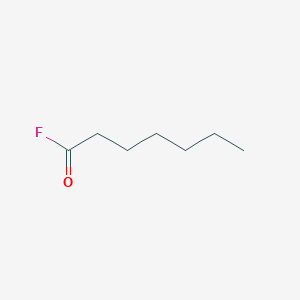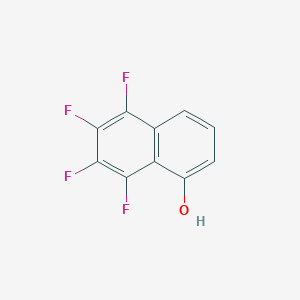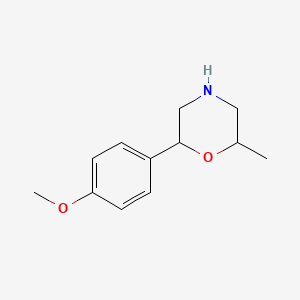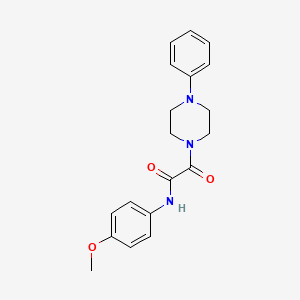
N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a methoxyphenyl group, a phenylpiperazine moiety, and an acetamide linkage, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine, followed by further functionalization to introduce the acetamide group . The reaction conditions often involve the use of organic solvents, such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(4-Hydroxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide.
Reduction: Formation of N-(4-Methoxyphenyl)-2-hydroxy-2-(4-phenylpiperazin-1-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are diminished.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methoxyphenyl)pyridazin-3(2H)-one derivatives: These compounds also contain the methoxyphenyl group and have been studied for their acetylcholinesterase inhibitory activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds share the phenylpiperazine moiety and have shown potential as acetylcholinesterase inhibitors.
Uniqueness
N-(4-Methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit acetylcholinesterase with high specificity makes it a promising candidate for further research and development in the field of neurodegenerative disease treatment.
Eigenschaften
Molekularformel |
C19H21N3O3 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-9-7-15(8-10-17)20-18(23)19(24)22-13-11-21(12-14-22)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,20,23) |
InChI-Schlüssel |
VVTHZXYDOJRTPR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


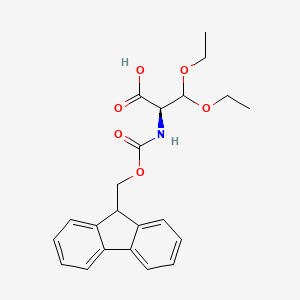
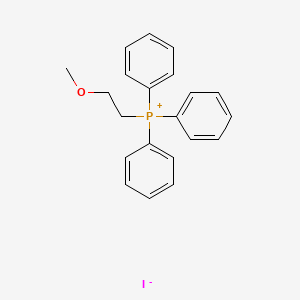
![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)
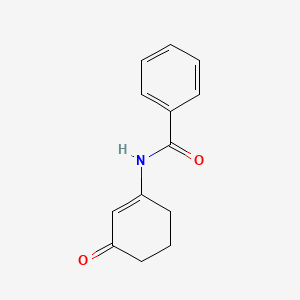

![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)
